FUB-PB-22 (CAS 1800098-36-5) is an indole-based synthetic cannabinoid receptor agonist featuring a quinolin-8-yl ester linked to a 1-(4-fluorobenzyl)-1H-indole core [1]. As a high-affinity reference standard, it is primarily procured for forensic toxicology, receptor binding assays, and metabolic profiling [2]. Its defining structural feature is the para-fluorobenzyl moiety, which serves as a bioisosteric replacement for the 5-fluoropentyl chain found in earlier generations of synthetic cannabinoids [2]. For industrial and laboratory buyers, the compound's procurement value lies in its sub-nanomolar binding affinity and its distinct metabolic stability profile, which necessitates specific handling and analytical workflows compared to amide-linked or aliphatic-fluorinated analogs [1].
Substituting FUB-PB-22 with closely related analogs like 5F-PB-22 or FDU-PB-22 critically compromises forensic and pharmacological accuracy. While 5F-PB-22 shares the quinolinyl ester core, its 5-fluoropentyl chain undergoes rapid in vivo defluorination, producing metabolites indistinguishable from unfluorinated PB-22 and causing false-positive cross-reactivity in LC-MS/MS panels [1]. Conversely, FUB-PB-22's para-fluorobenzyl group resists defluorination, yielding unique, non-overlapping biomarkers [1]. Furthermore, unlike amide-linked cannabinoids (e.g., AB-FUBINACA), FUB-PB-22 is highly susceptible to transesterification in alcoholic solvents [2]. Procuring generic cannabinoid standards without accounting for these distinct metabolic pathways and solvent incompatibilities will result in calibration failures and invalid toxicological data.
FUB-PB-22 demonstrates sub-nanomolar binding affinities of 0.386 nM at the CB1 receptor and 0.478 nM at the CB2 receptor [1]. When compared to its direct analog FDU-PB-22, FUB-PB-22 exhibits higher binding affinity, validating the para-fluorobenzyl residue as a highly effective bioisosteric replacement for the 5-fluoropentyl chain [1]. This high potency matches that of 5F-PB-22 but is achieved through a structurally distinct aromatic substitution [1].
| Evidence Dimension | CB1/CB2 Receptor Binding Affinity (Ki) |
| Target Compound Data | CB1: 0.386 nM; CB2: 0.478 nM |
| Comparator Or Baseline | FDU-PB-22 (lower affinity) and 5F-PB-22 (comparable affinity) |
| Quantified Difference | FUB-PB-22 maintains sub-nanomolar affinity equivalent to 5F-PB-22 while outperforming FDU-PB-22. |
| Conditions | Radioligand competitive displacement assay ([3H]-CP55,940) in cell membrane proteins. |
Ensures maximum assay sensitivity when developing high-potency cannabinoid receptor screening models, justifying its selection over lower-affinity analogs like FDU-PB-22.
Unlike synthetic cannabinoids with terminal fluoroalkyl chains, FUB-PB-22 does not undergo in vivo defluorination[1]. Comparative metabolic studies demonstrate that 5F-PB-22 rapidly defluorinates to form metabolites identical to those of PB-22, complicating forensic differentiation [1]. In contrast, FUB-PB-22 yields a specific fluorobenzylindole-3-carboxylic acid metabolite, maintaining the integrity of the fluorine-carbon bond [1].
| Evidence Dimension | In vivo defluorination rate |
| Target Compound Data | 0% defluorination (yields intact fluorobenzyl metabolites) |
| Comparator Or Baseline | 5F-PB-22 (undergoes extensive defluorination to PB-22 metabolites) |
| Quantified Difference | Complete elimination of defluorination-induced metabolic overlap. |
| Conditions | In vivo and in vitro human hepatocyte/microsome metabolic profiling. |
Procuring FUB-PB-22 is mandatory for developing unambiguous LC-MS/MS forensic panels that avoid the false-positive cross-reactivity inherent to 5F-PB-22.
As an indolecarboxylate, FUB-PB-22 is highly susceptible to nucleophilic attack by alcoholic solvents [1]. UNODC analytical guidelines report that extraction or dilution of quinolinyl carboxylates like FUB-PB-22 and PB-22 in methanol or ethanol causes rapid transesterification, yielding 8-quinolinol degradation products [1]. This behavior sharply contrasts with indolecarboxamides (e.g., AB-FUBINACA), which remain stable in alcohols [1].
| Evidence Dimension | Chemical stability in alcoholic solvents |
| Target Compound Data | Undergoes transesterification/degradation in methanol/ethanol |
| Comparator Or Baseline | Amide-linked synthetic cannabinoids (e.g., AB-FUBINACA) (Stable) |
| Quantified Difference | Requires 100% non-alcoholic solvent substitution (e.g., acetonitrile) to prevent standard degradation. |
| Conditions | Standard dilution and matrix extraction for GC-MS/LC-MS analysis. |
Forces a critical modification in procurement workflows, requiring buyers to co-purchase compatible non-polar or aprotic solvents to maintain calibration curve integrity.
Quantitative analysis of FUB-PB-22 and its primary 3-carboxyindole metabolite in biological matrices reveals distinct ionization suppression profiles[1]. In validated urine assays, the FUB-PB-22 3-carboxyindole metabolite exhibits a Limit of Quantitation (LOQ) of 5 ng/mL, which is significantly higher than the 0.3 ng/mL LOQ observed for other analytes in the same panel [1].
| Evidence Dimension | LC-MS/MS Limit of Quantitation (LOQ) in urine |
| Target Compound Data | 5 ng/mL (FUB-PB-22 3-carboxyindole metabolite) |
| Comparator Or Baseline | General SCRA panel metabolites (e.g., 0.3 ng/mL) |
| Quantified Difference | Requires >16-fold higher concentration to achieve reliable quantitation compared to baseline panel metabolites. |
| Conditions | LC-MS/MS analysis of diluted urine samples. |
Alerts laboratory managers to adjust internal standard spiking concentrations and instrument sensitivity thresholds specifically for FUB-PB-22 to avoid false negatives.
Due to its unique metabolic stability and lack of defluorination, FUB-PB-22 is the required reference standard for forensic laboratories building high-specificity synthetic cannabinoid panels[1]. It allows for the unambiguous detection of para-fluorobenzyl SCRA exposure without the risk of cross-reactivity associated with 5-fluoropentyl analogs like 5F-PB-22[1].
With sub-nanomolar affinities for both CB1 and CB2 receptors, FUB-PB-22 serves as a highly potent positive control in competitive displacement assays [2]. Its bioisosteric para-fluorobenzyl structure makes it a critical benchmark for evaluating the structure-activity relationships (SAR) of novel indolecarboxylate ligands [2].
Because FUB-PB-22 undergoes rapid transesterification in methanol, it dictates the procurement and implementation of entirely non-alcoholic extraction workflows (e.g., using acetonitrile) for forensic sample preparation, differentiating it from protocols used for amide-linked cannabinoids [3].